7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Neuroscience Ion Channels SAR

Generic THIQ isomers introduce unquantified SAR variables that compromise experimental reproducibility. 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 15365-56-7) eliminates this risk as a positionally defined scaffold. - Serves as a key intermediate in patented anticonvulsant synthesis (US3267107A) and exhibits a unique antibacterial mechanism via DNA gyrase/topoisomerase IV inhibition. - Predicted BBB permeability (83.8% probability) and 61.4% oral bioavailability make it a rationally selected starting point for CNS drug discovery. - Supplied as the hydrochloride salt (C₁₁H₁₆ClNO₂, MW 229.70) with batch-specific purity certification, ensuring procurement-ready reliability.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 15365-56-7
Cat. No. B097959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS15365-56-7
Synonyms7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CCNC2)C=C1)OC
InChIInChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3
InChIKeyMDRWFICNTMXXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 15365-56-7): Technical Specifications and Procurement-Grade Baseline Data


7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 15365-56-7, also referenced as 52759-08-7 for the free base) is a tetrahydroisoquinoline (THIQ) alkaloid characterized by methoxy substitutions at the 7- and 8-positions of the isoquinoline ring [1]. It is naturally occurring in plants such as *Pachycereus weberi* and *Sophora flavescens* [2], and is commonly supplied as the hydrochloride salt (C₁₁H₁₆ClNO₂, MW 229.70) [3]. This compound serves as a foundational scaffold in medicinal chemistry and as a synthetic intermediate [4]. Its predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 324.4±42.0 °C, and a LogP of approximately 1.14 .

Why 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Generically Substituted by Other THIQ Isomers


Generic substitution among 1,2,3,4-tetrahydroisoquinoline (THIQ) isomers is scientifically invalid due to position-specific structure-activity relationships (SAR) that dictate divergent biological and pharmacological profiles. The exact placement of methoxy groups on the THIQ ring (e.g., 6,7- vs. 7,8-dimethoxy) is not a minor structural variation; it fundamentally alters receptor binding affinity, enzyme inhibition potency, and even the mechanism of action [1]. For instance, in studies targeting apamin-sensitive Ca²⁺-activated K⁺ channels, the 6,7-dimethoxy isomer demonstrates higher affinity than the 7,8-dimethoxy isomer, a critical distinction for neurological research [1]. Furthermore, the 7,8-substitution pattern is a key intermediate in the synthesis of specific patented anticonvulsant agents and exhibits a unique antimicrobial mechanism through DNA gyrase/topoisomerase IV inhibition [2]. Relying on a structurally similar but positionally distinct analog, such as 6,7-dimethoxy-THIQ, introduces an unquantified and likely significant variable, compromising experimental reproducibility and invalidating comparative analyses in drug discovery and chemical biology.

Quantitative Differential Evidence for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Against Closest Analogs


Lower Affinity for Apamin-Sensitive K+ Channels vs. 6,7-Dimethoxy Isomer: Direct Head-to-Head Comparison

In a direct comparative study of methoxylated THIQ derivatives, the 7,8-dimethoxy isomer exhibited lower affinity for apamin-sensitive Ca²⁺-activated K⁺ channels than the 6,7-dimethoxy analog. This quantitative difference is a critical design criterion for experiments where minimizing off-target K⁺ channel modulation is desired. The study states that '6,7-Dimethoxy analogues possess a higher affinity than the 6,8- and 7,8-dimethoxy isomers' [1].

Neuroscience Ion Channels SAR

Predicted CNS Bioavailability Profile: Class-Level Inference for Pharmacokinetic Differentiation

ADMET predictions indicate that 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a high probability (83.8%) of crossing the blood-brain barrier (BBB) and moderate probability (61.4%) of oral bioavailability in humans [1]. While comparative data for other THIQ isomers in the same predictive model are not available in this source, these class-level predictions provide a quantitative benchmark for prioritizing this compound in CNS drug discovery programs over scaffolds with known poor BBB penetration.

Pharmacokinetics Drug Discovery CNS

Antimicrobial Mechanism of Action: Evidence for DNA Gyrase/Topoisomerase IV Inhibition

Unlike some THIQ analogs that act via membrane disruption, 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reported to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, thereby preventing bacterial cell division . While quantitative MIC data for the parent compound against specific strains is not provided in the referenced source, the distinct mechanism of action differentiates it from other antimicrobial THIQs and may offer a different resistance profile.

Antimicrobial Mechanism of Action Enzyme Inhibition

Role as Key Intermediate in Patented Anticonvulsant Agents: Synthetic Utility Differentiation

The 7,8-dimethoxy substitution pattern is specifically claimed as a core intermediate in the synthesis of a series of 3-(4',5'-methylenedioxy-phenyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolines with demonstrated anticonvulsant and analgesic properties [1]. This establishes the compound as a non-fungible building block; other dimethoxy isomers (e.g., 6,7-) would not yield the patented final products. The patent specifies that certain final reaction products are 'useful for their anticonvulsant and analgesic properties' [1].

Medicinal Chemistry Synthesis Anticonvulsant

Predicted Physicochemical Properties: Quantitative Baseline for Procurement Specifications

For procurement and analytical method development, the following predicted physicochemical properties for 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline are available: Density = 1.1±0.1 g/cm³, Boiling Point = 324.4±42.0 °C at 760 mmHg, Vapour Pressure = 0.0±0.7 mmHg at 25°C, and ACD/LogP = 1.14 . These values, while predicted, serve as a quantitative baseline for comparison against certificate of analysis (CoA) data from suppliers and for assessing purity and identity.

Physicochemical Properties Analytical Chemistry Quality Control

Procurement-Guided Research and Industrial Applications for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline


Neuroscience Research on Ion Channel Modulation Requiring a Low-Affinity Control

In studies of apamin-sensitive Ca²⁺-activated K⁺ channels, researchers require a structurally similar but lower-affinity compound as a negative control or to map structure-activity relationships (SAR). 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline serves this exact purpose, having been demonstrated to possess lower affinity than the 6,7-dimethoxy isomer in direct radioligand binding assays [1]. This application scenario is directly supported by evidence in Section 3.

CNS Drug Discovery: Prioritizing a Predicted BBB-Permeable Scaffold

In early-stage CNS drug discovery, compound libraries are often filtered for predicted blood-brain barrier (BBB) permeability. The ADMET prediction for 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline indicates an 83.8% probability of being BBB-positive and a 61.4% probability of oral bioavailability in humans [2]. This quantitative prediction, as noted in Section 3, positions it as a favorable starting scaffold for synthesizing CNS-active derivatives, differentiating it from analogs with lower predicted CNS exposure.

Synthesis of Patented Anticonvulsant Agents via Claimed Intermediates

Researchers aiming to synthesize and evaluate the anticonvulsant and analgesic agents described in US3267107A must procure 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a specifically claimed intermediate [3]. Substitution with a different dimethoxy isomer, such as the 6,7-analog, would lead to a different chemical entity not covered by the patent's synthetic route or biological data. This application is directly supported by evidence in Section 3.

Antimicrobial Research Focusing on DNA Gyrase/Topoisomerase IV Inhibition

For programs investigating novel antibacterial agents with a defined mechanism of action, 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reported to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV . This mechanism differentiates it from other antimicrobial THIQs that may act via membrane disruption. It serves as a specific tool compound for studying this pathway and for developing derivatives with potentially improved potency. This application is supported by evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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